

physical and chemical properties of 2-Hydroxypyridine

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An In-depth Technical Guide to **2-Hydroxypyridine**: Properties, Tautomerism, and Applications

Authored by a Senior Application Scientist

Introduction

2-Hydroxypyridine, a heterocyclic organic compound, stands as a cornerstone in medicinal chemistry and fine chemical synthesis.^[1] While its structure appears simple, it harbors a fascinating chemical duality that governs its reactivity and function. This compound is not merely a static molecule but exists in a dynamic equilibrium with its tautomeric form, **2-pyridone**.^{[2][3]} This tautomerism is the critical feature that defines its physical properties, spectroscopic behavior, and utility as a versatile building block for a wide array of pharmaceuticals, including anticancer, antiviral, and CNS-related therapeutics.^{[4][5]}

This guide provides an in-depth exploration of **2-hydroxypyridine**, moving beyond simple data recitation to explain the underlying principles that are crucial for its effective application in research and development. We will delve into its physicochemical properties, the nuances of its tautomeric equilibrium, practical analytical methodologies, and its role in modern drug discovery.

Core Physicochemical Properties

The fundamental physical characteristics of **2-hydroxypyridine** are essential for its handling, purification, and use in synthesis. It typically appears as a white to light yellow crystalline solid

that may darken upon storage without a loss of purity.[3][6][7]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-hydroxypyridine**, compiled from various authoritative sources.

| Property | Value | Source(s) |
|------------------------|---|-----------------|
| Molecular Formula | C ₅ H ₅ NO | [8][9] |
| Molecular Weight | 95.10 g/mol | [8][9] |
| Melting Point | 105-107 °C | [6][8] |
| Boiling Point | 280-281 °C | [6][8] |
| Water Solubility | 450 g/L at 20 °C | [6][10][11][12] |
| Solubility (Organic) | Soluble in ethanol; slightly soluble in benzene, ether. | [6][11][12] |
| pKa (Strongest Acidic) | 11.7 | [2] |
| pKa (Strongest Basic) | 2.43 | [2] |
| Appearance | White to light yellow crystalline solid. | [3][6] |

The Chemistry of Tautomerism: A Tale of Two Forms

The most defining chemical characteristic of **2-hydroxypyridine** is its prototropic tautomerism, an equilibrium between the aromatic alcohol form (**2-hydroxypyridine**, the lactim) and the non-aromatic amide form (2-pyridone, the lactam).[13][14] This equilibrium is not a simple 50/50 split; its position is exquisitely sensitive to the molecule's environment, a factor that must be accounted for in both reaction design and analytical interpretation.

Caption: Tautomeric equilibrium between **2-hydroxypyridine** and 2-pyridone.

Causality of the Tautomeric Shift

The position of the equilibrium is a delicate balance between aromaticity and intermolecular forces, primarily hydrogen bonding.

- In the Gas Phase and Non-Polar Solvents: The **2-hydroxypyridine** (lactim) form is generally more stable.[15][16][17] Theoretical calculations place its stability at approximately 1-3 kJ/mol over the pyridone form.[15][18] This preference is attributed to the energetic favorability of the fully aromatic pyridine ring.
- In Polar, Protic Solvents and the Solid State: The equilibrium dramatically shifts to favor the 2-pyridone (lactam) form.[14][16][17] The reason is twofold:
 - Hydrogen Bonding: The N-H and C=O groups of the pyridone form are excellent hydrogen bond donors and acceptors, respectively. They can form strong intermolecular hydrogen bonds with polar solvents like water or self-associate into stable hydrogen-bonded dimers and helices in the solid state.[13][16][17]
 - Dipole Moment: The 2-pyridone tautomer has a significantly larger dipole moment than the **2-hydroxypyridine** form.[14] Polar solvents preferentially solvate and stabilize the more polar pyridone tautomer, shifting the equilibrium to that side.[14]

This solvent-dependent behavior is a critical consideration for drug development, as the dominant tautomer in a biological (aqueous) environment will be the pyridone form, which presents a different set of hydrogen bonding donors and acceptors for receptor interactions than the hydroxypyridine form.

Chemical Reactivity and Applications

2-Hydroxypyridine's dual nature makes it a highly versatile reagent.

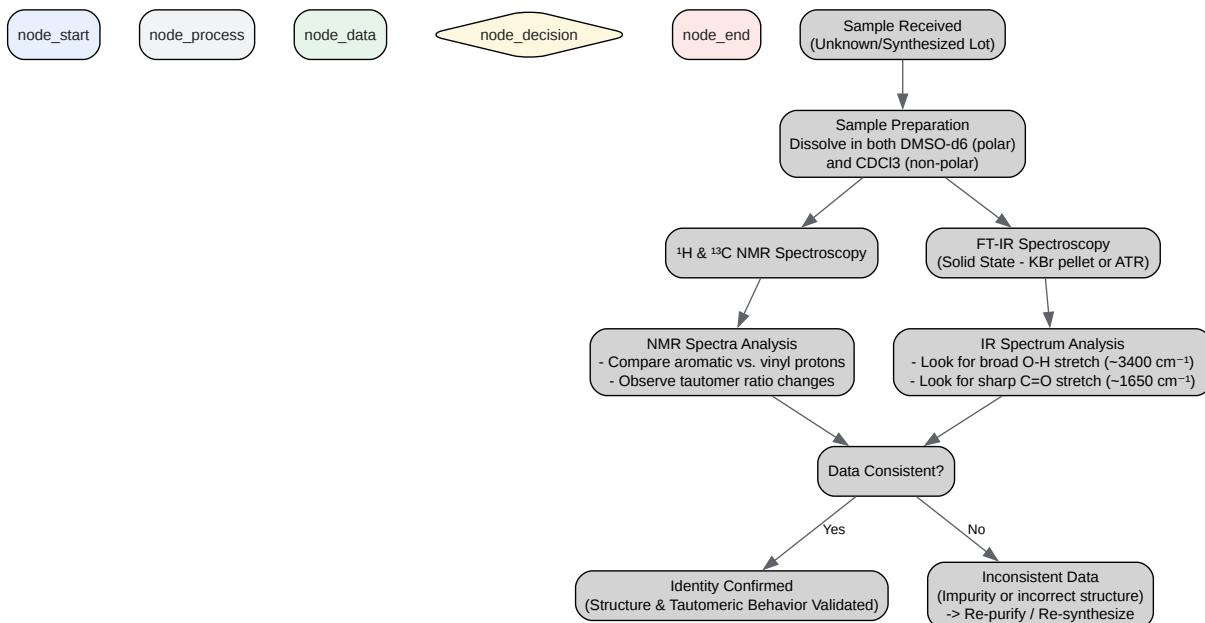
- Bifunctional Catalyst: It is known to act as a bifunctional catalyst in various acylation reactions.[6][10]
- Peptide Synthesis: Its historical and continued use in peptide synthesis is a classic application, where it facilitates the formation of amide bonds.[2][3]
- Chelating Agent: The molecule effectively forms stable complexes with metal ions, a property leveraged in coordination chemistry, analytical methods, and the development of biologically

active compounds.[1][4]

- Synthetic Intermediate: It serves as a key building block for a vast range of more complex molecules.[1][7] The nitrogen can be alkylated, and the ring can undergo electrophilic substitution, providing multiple avenues for derivatization.

Analytical Characterization: A Validating Workflow

Distinguishing between the two tautomers and confirming the identity of a sample requires a multi-faceted analytical approach. The choice of experiment is dictated by the need to probe the specific structural features that differ between the tautomers.



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Caption: Self-validating workflow for the characterization of **2-hydroxypyridine**.

Experimental Protocol for Spectroscopic Characterization

This protocol outlines a self-validating system where results from multiple techniques must converge to confirm the sample's identity.

Objective: To confirm the chemical identity of a sample as **2-hydroxypyridine** and observe its tautomeric equilibrium.

Methodology:

- Sample Preparation (Causality: To probe solvent effects):
 - Prepare two NMR samples. Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), a polar, hydrogen-bond accepting solvent.
 - Dissolve a separate ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃), a non-polar solvent. This dual-solvent approach is designed to intentionally shift the tautomeric equilibrium, providing a dynamic confirmation of the structure's identity.[14][16]
 - Prepare a solid-state sample for IR analysis, either as a KBr pellet or for use with an Attenuated Total Reflectance (ATR) accessory.
- FT-IR Analysis (Causality: To identify key functional groups):
 - Acquire an FT-IR spectrum of the solid sample.
 - Expected Result: In the solid state, the 2-pyridone form predominates.[18] The spectrum should be characterized by a strong, sharp carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹ and a broader N-H stretch above 3000 cm⁻¹. The absence of a strong, broad O-H stretch around 3200-3400 cm⁻¹ would argue against the hydroxypyridine form being dominant.
- NMR Analysis (Causality: To observe structural changes in solution):
 - Acquire ¹H and ¹³C NMR spectra for both the DMSO-d₆ and CDCl₃ samples.
 - Expected Results (DMSO-d₆): The polar solvent will heavily favor the 2-pyridone tautomer. The ¹H NMR should show signals in the vinyl-like region, not the typical aromatic region for pyridine itself.
 - Expected Results (CDCl₃): The non-polar solvent will show a mixture of tautomers, or a greater proportion of the **2-hydroxypyridine** form.[16] This will manifest as two distinct

sets of peaks, or a significant shift in the observed peaks compared to the DMSO spectrum, reflecting the changing electronic structure toward a more aromatic character. The presence of a phenolic -OH proton may be observable.

- Data Interpretation and Validation:

- The sample's identity is validated if, and only if, the solid-state IR confirms the pyridone structure AND the NMR data shows the expected solvent-dependent tautomeric shift. If a C=O stretch is absent in the IR, or if the NMR spectra do not change significantly between polar and non-polar solvents, the sample is either impure or not the correct compound.

Safety and Handling

2-Hydroxypyridine is classified as toxic if swallowed and causes skin and serious eye irritation.[19] It may also cause respiratory irritation.[8][19] Therefore, stringent safety protocols must be followed.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21] Ensure safety showers and eye wash stations are accessible.[22]
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[19][21] If dust formation is likely, use a NIOSH-approved respirator.[19]
- Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust or vapors.[19][20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke in the handling area.[20]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][20][21]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[21]

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